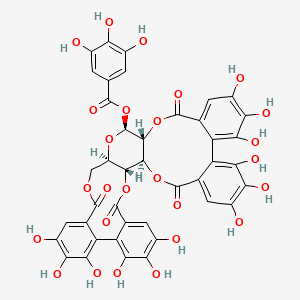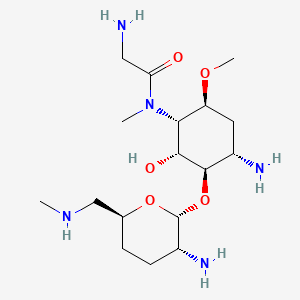![molecular formula C17H16Cl3F3N2O3S B1680839 2,6-dichloro-N-[4-chloro-3-(2-dimethylaminoethoxy)phenyl]-4-(trifluoromethyl)benzenesulfonamide CAS No. 345892-71-9](/img/structure/B1680839.png)
2,6-dichloro-N-[4-chloro-3-(2-dimethylaminoethoxy)phenyl]-4-(trifluoromethyl)benzenesulfonamide
Overview
Description
“2,6-dichloro-N-[4-chloro-3-(2-dimethylaminoethoxy)phenyl]-4-(trifluoromethyl)benzenesulfonamide” is a chemical compound with the molecular formula C17H16Cl3F3N2O3S . It is also known by the synonyms SB-611812 and 345892-71-9 . The molecular weight of this compound is 491.7 g/mol .
Molecular Structure Analysis
The InChI representation of the molecule isInChI=1S/C17H16Cl3F3N2O3S/c1-25(2)5-6-28-15-9-11(3-4-12(15)18)24-29(26,27)16-13(19)7-10(8-14(16)20)17(21,22)23/h3-4,7-9,24H,5-6H2,1-2H3 . The Canonical SMILES representation is CN(C)CCOC1=C(C=CC(=C1)NS(=O)(=O)C2=C(C=C(C=C2Cl)C(F)(F)F)Cl)Cl .
Scientific Research Applications
Urotensin II Receptor Antagonist
SB-611812 is an antagonist of the urotensin II receptor (UTR) . It binds to recombinant rat UTR and inhibits contraction of isolated rat aorta induced by urotensin II . This suggests that SB-611812 could be used in research to better understand the role of the urotensin II system in various physiological processes .
Cardiovascular Research
SB-611812 has been used in cardiovascular research, specifically in studies related to heart disease . The compound has been shown to attenuate urotensin II-induced intimal hyperplasia in a rat model of balloon angioplasty-mediated restenosis .
Metabolic Syndrome Research
The urotensin II system, which SB-611812 antagonizes, is upregulated in metabolic syndrome . Therefore, SB-611812 could be used in research to investigate the role of the urotensin II system in metabolic syndrome .
Kidney Failure Research
SB-611812 could be used in research related to kidney failure, as the urotensin II system is upregulated in this condition . The compound could help researchers understand the role of the urotensin II system in kidney failure .
Research on Inflammation and Blood Pressure
The urotensin II system, which SB-611812 antagonizes, is implicated in inflammation and high blood pressure . Therefore, SB-611812 could be used in research to investigate these conditions .
Research on Plaque Formation
SB-611812 could be used in research related to plaque formation, as the urotensin II system is implicated in this process . The compound could help researchers understand the role of the urotensin II system in plaque formation .
Research on Myocardial Interstitial Fibrosis
SB-611812 has been used in research related to myocardial interstitial fibrosis . The compound decreased myocardial interstitial fibrosis in a rat model of ischemia induced by ligation of the left anterior descending artery .
Mechanism of Action
Target of Action
SB-611812, also known as “Benzenesulfonamide, 2,6-dichloro-N-[4-chloro-3-[2-(dimethylamino)ethoxy]phenyl]-4-(trifluoromethyl)-” or “2,6-dichloro-N-[4-chloro-3-(2-dimethylaminoethoxy)phenyl]-4-(trifluoromethyl)benzenesulfonamide”, is a potent antagonist of the Urotensin II receptor (UTR) . UTR, also known as G-protein-coupled receptor 14 (GPR14), is predominantly expressed in the brain, heart, kidney, adrenal gland, and placenta . It plays a crucial role in cardiovascular regulation .
Biochemical Pathways
The main downstream signaling pathways mediated through the Urotensin-II/UTR system are RhoA/ROCK, MAPKs, and PI3K/AKT . Urotensin-II/UTR expression stimulates the accumulation of monocytes and macrophages, which promote the adhesion molecules expression, chemokines activation, and release of inflammatory cytokines at inflammatory injury sites .
Result of Action
The administration of SB-611812 has been shown to markedly improve cardiac function and reduce myocardial remodeling . It attenuates cardiac dysfunction by decreasing cardiomyocyte hypertrophy and cardiac fibrosis . In a rat restenosis model of carotid artery angioplasty, SB-611812 reduces neointimal thickening and increases lumen diameter .
properties
IUPAC Name |
2,6-dichloro-N-[4-chloro-3-[2-(dimethylamino)ethoxy]phenyl]-4-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl3F3N2O3S/c1-25(2)5-6-28-15-9-11(3-4-12(15)18)24-29(26,27)16-13(19)7-10(8-14(16)20)17(21,22)23/h3-4,7-9,24H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIZHOFJFIOCYLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=C(C=CC(=C1)NS(=O)(=O)C2=C(C=C(C=C2Cl)C(F)(F)F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl3F3N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-dichloro-N-[4-chloro-3-(2-dimethylaminoethoxy)phenyl]-4-(trifluoromethyl)benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-3,4,5-trimethoxybenzamide](/img/structure/B1680766.png)





